molecular formula C19H28N2O3 B4436793 ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate

ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate

Cat. No. B4436793
M. Wt: 332.4 g/mol
InChI Key: AGPRJJBPKKTEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate is a chemical compound with potential therapeutic applications. It is commonly known as IPP, and it has been the subject of scientific research in recent years due to its potential benefits.

Mechanism of Action

The mechanism of action of IPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. IPP has also been found to have an effect on the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
IPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and enhance cognitive function. IPP has also been found to have antioxidant properties, which may help to protect against oxidative stress-related damage.

Advantages and Limitations for Lab Experiments

One of the advantages of IPP is its high yield and purity, which makes it suitable for use in lab experiments. IPP is also relatively stable, which makes it easy to store and transport. However, one limitation of IPP is that it is not widely available, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on IPP. One area of interest is the development of new therapeutic applications for IPP, such as the treatment of neurodegenerative disorders. Another potential direction is the investigation of the mechanism of action of IPP, which may help to identify new therapeutic targets. Finally, there is also potential for the development of new synthesis methods for IPP, which may improve its availability and reduce its cost.

Scientific Research Applications

IPP has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. IPP has also been studied for its potential use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects.

properties

IUPAC Name

ethyl 4-[3-(4-propan-2-ylphenyl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-4-24-19(23)21-13-11-20(12-14-21)18(22)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPRJJBPKKTEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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